Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2h)-pyridinyl)acetate
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Overview
Description
Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, a methylsulfanyl group, and an ethyl ester group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
The compound likely affects several biochemical pathways due to its potential to form various heterocyclic compounds. These compounds can interact with different enzymes and receptors, influencing their function and altering the biochemical pathways they are involved in .
Pharmacokinetics
The presence of functional groups such as cyano and methylsulfanyl could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its excretion .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cancer cell lines
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to interact with its targets or affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where ethyl cyanoacetate is reacted with substituted aryl or heteryl amines under specific conditions . The reaction is often carried out in the presence of a base, such as sodium ethoxide, in an ethanolic solution . The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, solvent-free methods, such as fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures, have been reported to be effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets, providing insights into their potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate: shares similarities with other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar pyridine derivatives.
Properties
IUPAC Name |
ethyl 2-(3-cyano-4-methylsulfanyl-2-oxo-6-phenylpyridin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-16(20)11-19-14(12-7-5-4-6-8-12)9-15(23-2)13(10-18)17(19)21/h4-9H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIHEQMZGFTYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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